molecular formula C15H14FNO3 B3977976 N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide

Cat. No.: B3977976
M. Wt: 275.27 g/mol
InChI Key: AJTZXFNWRYMRRL-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenoxy group and a hydroxybenzamide moiety

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c16-12-6-2-4-8-14(12)20-10-9-17-15(19)11-5-1-3-7-13(11)18/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTZXFNWRYMRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide typically involves the reaction of 2-fluorophenol with 2-chloroethylamine hydrochloride to form 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with 2-hydroxybenzoic acid (salicylic acid) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(2-fluorophenoxy)ethyl-2-hydroxybenzaldehyde.

    Reduction: Formation of N-[2-(2-fluorophenoxy)ethyl]-2-aminobenzamide.

    Substitution: Formation of N-[2-(2-methoxyphenoxy)ethyl]-2-hydroxybenzamide or N-[2-(2-cyanophenoxy)ethyl]-2-hydroxybenzamide.

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance the compound’s binding affinity to these targets, while the hydroxybenzamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenoxy)ethyl]-2-hydroxybenzamide
  • N-[2-(2-cyanophenoxy)ethyl]-2-hydroxybenzamide
  • N-[2-(2-chlorophenoxy)ethyl]-2-hydroxybenzamide

Uniqueness

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide
Reactant of Route 2
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N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide

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